Ethyl 2-acetyl-5-(diethylamino)pentanoate
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Overview
Description
Ethyl 2-acetyl-5-(diethylamino)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound has a molecular formula of C13H25NO3 and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-(diethylamino)pentanoate can be synthesized through a series of chemical reactions involving the esterification of 2-acetyl-5-(diethylamino)pentanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-(diethylamino)pentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 2-acetyl-5-(diethylamino)pentanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-5-(diethylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5-(diethylamino)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid and alcohol. These products can then interact with various enzymes and receptors, modulating biological pathways and exerting their effects .
Comparison with Similar Compounds
Ethyl 2-acetyl-5-(diethylamino)pentanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure and the presence of the diethylamino group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Properties
CAS No. |
76524-05-5 |
---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-(diethylamino)pentanoate |
InChI |
InChI=1S/C13H25NO3/c1-5-14(6-2)10-8-9-12(11(4)15)13(16)17-7-3/h12H,5-10H2,1-4H3 |
InChI Key |
ADNRDYIDBPROOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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